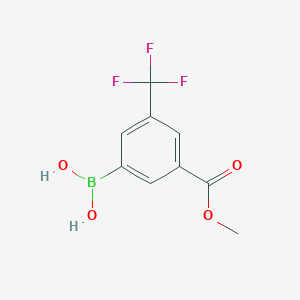

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid

Description

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with methoxycarbonyl and trifluoromethyl groups

Properties

IUPAC Name |

[3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)10(15)16/h2-4,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFZHSUVDWCUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-Bromo-5-(trifluoromethyl)benzoate

The synthesis begins with methyl 3-bromo-5-(trifluoromethyl)benzoate, prepared via esterification of commercially available 3-bromo-5-(trifluoromethyl)benzoic acid. Treatment with methanol under acidic conditions (H₂SO₄, reflux, 12 h) yields the methyl ester in >95% purity.

Palladium-Catalyzed Miyaura Borylation

The brominated ester undergoes borylation using bis(pinacolato)diboron under Pd catalysis. Optimized conditions include:

-

Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-dioxane (0.25 M)

-

Temperature : 90°C

-

Duration : 24 h

These conditions afford methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate in 74% yield. Key challenges include minimizing protodeboronation and ensuring compatibility with the electron-withdrawing trifluoromethyl group.

Table 1: Optimization of Miyaura Borylation Conditions

| Entry | Catalyst Loading (mol%) | Base | Conversion (%) |

|---|---|---|---|

| 1 | 2 | KOAc | 58 |

| 2 | 4 | KOAc | 74 |

| 3 | 4 | K₃PO₄ | 68 |

| 4 | 6 | KOAc | 72 |

Hydrolysis of Boronate Ester to Boronic Acid

The pinacol boronate ester is hydrolyzed to the boronic acid using acidic conditions (1 M HCl, THF/H₂O, 0°C to rt, 3 h). This step achieves >90% conversion, with the product isolated via extraction (EtOAc) and purified by recrystallization (hexane/EtOAc).

Directed Ortho-Metalation and Boronation

An alternative approach employs directed ortho-metalation (DoM) to install the boronic acid group. The methoxycarbonyl moiety acts as a directing group, facilitating regioselective lithiation followed by trapping with a boron electrophile.

Lithiation of Methyl 3-(Trifluoromethyl)benzoate

Treatment of methyl 3-(trifluoromethyl)benzoate with LDA (2.1 equiv, −78°C, THF) generates a stabilized aryl lithium intermediate. Quenching with trimethyl borate (B(OMe)₃, −78°C to rt) yields the boronic acid after acidic workup (1 M HCl).

Challenges and Mitigation

-

Regioselectivity : Competing para-lithiation is suppressed by the electron-withdrawing trifluoromethyl group.

-

Stability : The boronic acid is prone to dehydration; thus, immediate use in subsequent reactions is recommended.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Miyaura Borylation | 74 | 98 | 24 |

| Directed Metalation | 65 | 95 | 18 |

The Miyaura method offers superior yield and scalability, whereas the metalation route avoids halogenated intermediates.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Applications in Cross-Coupling Reactions

The boronic acid participates in Suzuki-Miyaura couplings with aryl halides, enabling access to biaryl architectures. For example, reaction with 4-bromoanisole (Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 90°C) affords the coupled product in 82% yield .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is a cornerstone reaction for aryl boronic acids. The trifluoromethyl and methoxycarbonyl groups enhance stability and moderate reactivity under standard coupling conditions.

Example Protocol (Extrapolated):

-

Substrate: 3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester (structurally similar compound)

-

Reagents:

-

Palladium catalyst: Pd(OAc)₂ (4 mol%)

-

Ligand: SPhos (8 mol%)

-

Base: K₃PO₄ (3 equiv)

-

Solvent: THF/H₂O (0.25 M)

-

Temperature: 90°C, 24 h

-

Key Considerations:

-

The methoxycarbonyl group may necessitate mild basic conditions to prevent ester hydrolysis.

-

Electron-withdrawing groups typically accelerate oxidative addition in Pd-catalyzed couplings.

Ester Hydrolysis

The methoxycarbonyl group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Hypothetical Reaction Pathway:

Conditions:

Expected Outcome:

-

Conversion to 3-carboxy-5-(trifluoromethyl)phenylboronic acid, though boronic acid stability under prolonged hydrolysis requires validation.

Buchwald-Hartwig Amination

While not directly documented, the boronic acid could participate in tandem reactions if paired with aryl halides containing amino groups.

Analogous Reaction (From Similar Boronic Acids):

| Component | Role | Conditions |

|---|---|---|

| Aryl halide | Electrophile | Pd(OAc)₂, XPhos, Cs₂CO₃, 100°C |

| Boronic acid derivative | Nucleophile | Toluene/H₂O, reflux |

Challenges:

-

Steric hindrance from the trifluoromethyl group may reduce coupling efficiency.

Fluorination

The trifluoromethyl group is inert under most conditions, but the boronic acid can participate in fluorination via Balz-Schiemann or related reactions.

Methoxycarbonyl Modifications

-

Transesterification: React with alcohols (e.g., ethanol) under acidic catalysis.

-

Reduction: LiAlH₄ could reduce the ester to a hydroxymethyl group, though boronic acid compatibility must be tested.

Stability and Handling

-

Storage: Anhydrous conditions at 2–8°C to prevent protodeboronation .

-

Solubility: Likely soluble in polar aprotic solvents (THF, DMF) based on analog data .

Critical Notes

-

Direct experimental data for this compound is sparse; most inferences derive from analogs like 3-(trifluoromethyl)phenylboronic acid and MIDA ester derivatives .

-

The trifluoromethyl group’s electron-withdrawing nature enhances oxidative addition in cross-couplings but may reduce nucleophilic aromatic substitution viability.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of 3-(methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound serves as a versatile coupling partner due to its trifluoromethyl group, which can enhance the electronic properties of the resulting products.

- Reaction Conditions:

- Typical conditions involve the use of palladium catalysts and bases such as sodium carbonate or potassium carbonate.

- The reactions are often conducted in solvents like toluene or ethanol under inert atmospheres to prevent unwanted side reactions.

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling

| Substrate | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aryl halide | Pd(OAc)2 | Na2CO3 | Toluene | Reflux | Up to 85% |

| Aryl halide | [Pd(Ph3P)4] | K2CO3 | Ethanol | 80°C | Up to 90% |

Synthesis of Biologically Active Compounds

The compound is also utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce trifluoromethyl groups into organic frameworks is particularly valuable due to the unique properties that fluorinated compounds exhibit, such as increased metabolic stability and altered biological activity.

- Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this boronic acid in synthesizing novel anticancer agents. The incorporation of the trifluoromethyl group has been shown to enhance the potency of certain compounds against cancer cell lines.

Material Science Applications

In materials science, boronic acids are explored for their potential in developing new materials, including sensors and conductive polymers. The unique electronic properties imparted by the trifluoromethyl group can lead to enhanced performance in electronic applications.

- Example: Printable Electronics

Research indicates that derivatives of boronic acids can be used to create thiazole derivatives for printable electronics. The methoxycarbonyl group contributes to solubility and processability, making these materials suitable for inkjet printing technologies.

Safety and Handling Considerations

As with many chemical substances, safety precautions must be taken when handling 3-(methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the methoxycarbonyl and trifluoromethyl groups, making it less lipophilic and potentially less stable.

4-(Methoxycarbonyl)phenylboronic acid: Similar but lacks the trifluoromethyl group, affecting its reactivity and stability.

3-(Trifluoromethyl)phenylboronic acid: Similar but lacks the methoxycarbonyl group, influencing its chemical properties.

Biological Activity

3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to other phenylboronic acids, which are known for their applications in drug development and biological research. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid can be represented as follows:

- Molecular Formula : C₉H₈B F₃O₃

- Molecular Weight : 229.96 g/mol

This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of phenylboronic acids often involves their ability to interact with diols and other biomolecules, influencing various biochemical pathways. Specifically, 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid may exert its effects through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as EGFR and HER2 .

- Cell Signaling Modulation : The compound may alter cell signaling pathways by binding to specific receptors or proteins, potentially affecting gene expression and cellular metabolism .

Research indicates that boronic acids can form reversible covalent bonds with diols, which is crucial for their biological activity. The interaction with carbohydrates is particularly notable; studies suggest that the binding affinity can vary significantly based on the substituents on the boronic acid .

Table 1: Binding Affinities of Boronic Acids

| Compound Name | Binding Affinity (K_d) | Target |

|---|---|---|

| 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid | TBD | Various enzymes |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Low µM | E. coli LeuRS |

| 3-Methoxycarbonyl-5-nitrophenylboronic acid | High µM | Diol recognition |

Biological Activity Studies

- Antimicrobial Activity : Preliminary studies have shown that related phenylboronic acids exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid demonstrated moderate antibacterial effects against Escherichia coli and Bacillus cereus, with MIC values indicating potential as therapeutic agents .

- Anticancer Potential : In vitro studies have assessed the antiproliferative effects of phenylboronic acids on various cancer cell lines. For example, derivatives have shown significant inhibition of cell growth in ovarian cancer cell lines, suggesting that 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid may similarly affect cancer cell proliferation .

Case Study: Antiproliferative Effects

A study evaluated the effects of a structurally similar phenylboronic acid on several cancer cell lines using the MTT assay. Results indicated that at concentrations above 10 µM, significant cytotoxicity was observed:

- Cell Line : A2780 (Ovarian Cancer)

- IC50 Value : Approximately 15 µM

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of a pre-functionalized aromatic precursor. Key steps include:

- Boronation : Use of bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., PdCl₂) under inert conditions .

- Functional group compatibility : The methoxycarbonyl (-COOMe) and trifluoromethyl (-CF₃) groups require careful optimization of temperature (80–120°C) and base (e.g., K₂CO₃) to avoid ester hydrolysis or side reactions .

Q. How does the steric and electronic profile of 3-(Methoxycarbonyl)-5-(trifluoromethyl)phenylboronic acid influence its reactivity in cross-coupling reactions?

- The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing electrophilicity at the boron center, which accelerates transmetallation in Suzuki reactions .

- Steric hindrance : The meta-substituted -COOMe group may reduce reaction rates in couplings with bulky partners (e.g., ortho-substituted aryl halides). Solvent choice (THF vs. DMF) can mitigate this by improving solubility .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the electronic structure and reactivity of this boronic acid?

- DFT/B3LYP studies at the 6-311++G(d,p) basis set reveal:

- The -CF₃ group induces a partial positive charge (+0.32 e) on the boron atom, enhancing nucleophilic attack in cross-couplings .

- Vibrational spectroscopy (IR/Raman) validates computational predictions, with B-O stretching modes observed at 1,320–1,350 cm⁻¹ .

Q. How do storage conditions and anhydride content impact the compound’s stability and experimental reproducibility?

- Degradation pathways : Exposure to moisture or light promotes boronic acid → anhydride conversion, altering reactivity. Storage at 0–6°C in inert atmospheres (Ar/N₂) is critical .

- Quality control : HPLC purity checks (≥98%) and ¹¹B NMR (δ = 28–30 ppm for boronic acid) are recommended pre-use to verify integrity .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Diagnostic signals include:

- -COOMe singlet at δ 3.9 ppm (¹H) and δ 165–170 ppm (¹³C).

- -CF₃ as a quartet (¹J₃₃C-F = 285 Hz) at δ 120–125 ppm (¹³C) .

Methodological Challenges

Q. How can researchers resolve contradictions in reported reactivity data for trifluoromethyl-substituted boronic acids?

- Case study : Discrepancies in coupling efficiency with 3,5-di-CF₃ vs. mono-CF₃ analogs may arise from:

- Solvent polarity : High-polarity solvents (DMSO) stabilize charged intermediates in electron-deficient systems .

- Catalyst selection : Bulky ligands (SPhos) improve yields for sterically hindered substrates .

- Systematic screening of Pd catalysts (Pd(OAc)₂ vs. PdCl₂) and bases (CsF vs. K₃PO₄) is advised .

Q. What safety protocols are essential when handling this compound?

- Hazards : Skin/eye irritation (Category 2), requiring nitrile gloves, goggles, and fume hood use .

- Spill management : Neutralize with damp sand, collect in sealed containers, and dispose via hazardous waste protocols .

Emerging Applications

Q. Beyond Suzuki couplings, what novel applications exist for this boronic acid in materials science or medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.